molecular formula C11H11N3O2S B11777487 8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine

Cat. No.: B11777487
M. Wt: 249.29 g/mol
InChI Key: HQTJGNCXSBTNDW-UHFFFAOYSA-N
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Description

8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine
  • 8-Chloro-6-cyclopropyl-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine

Uniqueness

8-Cyclopropyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

8-cyclopropyl-2-methylsulfonylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C11H11N3O2S/c1-17(15,16)11-13-6-8-4-5-12-9(7-2-3-7)10(8)14-11/h4-7H,2-3H2,1H3

InChI Key

HQTJGNCXSBTNDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=CN=C(C2=N1)C3CC3

Origin of Product

United States

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